molecular formula C10H17NOS B13209110 3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol

3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol

Cat. No.: B13209110
M. Wt: 199.32 g/mol
InChI Key: ACNRLPZUDMPOFY-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol is an organic compound with the molecular formula C10H17NOS. This compound features a unique structure that includes an amino group, a dimethyl group, and a thiophene ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of 2-methylthiophene followed by the introduction of the amino and hydroxyl groups through subsequent reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification steps like distillation, crystallization, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2,2-dimethyl-1-propanol: This compound lacks the thiophene ring but shares the amino and dimethyl groups.

    2-Methylthiophene: This compound contains the thiophene ring but lacks the amino and dimethyl groups.

Uniqueness

The presence of both the amino group and the thiophene ring in 3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol makes it unique compared to its similar compounds. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol

InChI

InChI=1S/C10H17NOS/c1-7-8(4-5-13-7)9(12)10(2,3)6-11/h4-5,9,12H,6,11H2,1-3H3

InChI Key

ACNRLPZUDMPOFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C(C(C)(C)CN)O

Origin of Product

United States

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